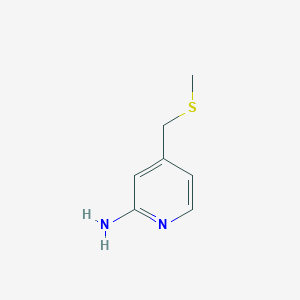

4-((Methylthio)methyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylsulfanylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSOFBRAWXUTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of 4-((Methylthio)methyl)pyridin-2-amine: A Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] The 2-aminopyridine scaffold, in particular, is a privileged structure, renowned for its ability to engage in a variety of biological interactions.[2] This guide delves into the technical landscape of a specific, yet underexplored, member of this family: 4-((Methylthio)methyl)pyridin-2-amine . While a detailed historical record of its specific discovery is not prominently documented in the scientific literature, its chemical structure suggests a deliberate design rooted in the principles of medicinal chemistry. This document will therefore focus on its plausible synthetic routes, the rationale behind its structure, and its potential as a valuable building block in drug discovery.

The presence of a methylthiomethyl group at the 4-position of the 2-aminopyridine core introduces a unique combination of lipophilicity, hydrogen bonding capability, and potential for metabolic manipulation, making it an intriguing candidate for lead optimization programs.[3] This guide will provide a comprehensive overview of the synthetic strategies that can be employed to access this molecule, detailed experimental protocols, and a discussion of its potential applications in the broader context of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-((Methylthio)methyl)pyridin-2-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 179554-98-4 | [2][4] |

| Molecular Formula | C₇H₁₀N₂S | [4] |

| Molecular Weight | 154.23 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Storage | Keep in dark place, inert atmosphere, room temperature | [5] |

Proposed Synthetic Pathways

A plausible and versatile strategy commences with a readily available starting material, 4-methylpyridine (4-picoline). This approach can be broken down into several key transformations:

-

Functionalization of the 4-methyl group: The methyl group can be halogenated to provide a reactive handle for subsequent nucleophilic substitution.

-

Introduction of the methylthio moiety: The halogenated intermediate can then be reacted with a sulfur nucleophile, such as sodium thiomethoxide, to install the desired methylthiomethyl group.

-

Introduction of the 2-amino group: The final step involves the amination of the pyridine ring at the 2-position.

Below is a detailed, step-by-step protocol for this proposed synthetic pathway.

Experimental Protocol: Proposed Synthesis of 4-((Methylthio)methyl)pyridin-2-amine

Step 1: Synthesis of 4-(Chloromethyl)pyridine hydrochloride

This step involves the radical chlorination of 4-methylpyridine.

-

Materials: 4-methylpyridine, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄), hydrochloric acid (HCl).

-

Procedure:

-

To a solution of 4-methylpyridine (1.0 eq) in dry CCl₄, add NCS (1.1 eq) and a catalytic amount of BPO.

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution to precipitate 4-(chloromethyl)pyridine as its hydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

-

Causality: The use of a radical initiator like BPO is crucial for the selective chlorination of the methyl group over the pyridine ring. The conversion to the hydrochloride salt aids in purification and stability of the product.[6]

Step 2: Synthesis of 4-((Methylthio)methyl)pyridine

This step involves a nucleophilic substitution of the chloride with a thiolate.

-

Materials: 4-(Chloromethyl)pyridine hydrochloride, sodium thiomethoxide (NaSMe), methanol (MeOH).

-

Procedure:

-

Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 4-((methylthio)methyl)pyridine.

-

Causality: Sodium thiomethoxide is a potent nucleophile that readily displaces the chloride. The reaction is typically performed at low to ambient temperatures to minimize side reactions.

Step 3: Synthesis of 4-((Methylthio)methyl)pyridin-2-amine

This final step can be achieved via the Chichibabin reaction or through a more modern amination protocol. The Chichibabin reaction is a classic method for the amination of pyridines.

-

Materials: 4-((Methylthio)methyl)pyridine, sodium amide (NaNH₂), toluene.

-

Procedure (Chichibabin Reaction):

-

To a suspension of sodium amide (2.0 eq) in dry toluene, add 4-((methylthio)methyl)pyridine (1.0 eq) dropwise at a temperature of 110-130 °C.

-

Heat the mixture for 4-6 hours, monitoring the evolution of hydrogen gas.

-

Cool the reaction mixture and carefully quench with water.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality: The Chichibabin reaction proceeds via a nucleophilic attack of the amide ion on the electron-deficient pyridine ring, followed by the elimination of a hydride ion.[7] While effective, this reaction often requires harsh conditions and can result in moderate yields.

Alternative Amination: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could also be employed if a 2-halo-4-((methylthio)methyl)pyridine intermediate were synthesized. This would involve a palladium-catalyzed coupling with an ammonia equivalent.

Logical and Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 4-((Methylthio)methyl)pyridin-2-amine.

The 2-Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a well-established pharmacophore with a rich history in drug discovery.[8] Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance. This structural motif can act as a versatile hydrogen bond donor and acceptor, and its basic nitrogen can form crucial salt bridges with biological targets.[1]

Derivatives of 2-aminopyridine have demonstrated a wide spectrum of biological activities, including:

-

Enzyme Inhibition: The 2-aminopyridine core can effectively mimic the interactions of natural substrates or cofactors within the active sites of enzymes. For instance, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[9]

-

Receptor Modulation: These compounds can act as agonists or antagonists at various receptors, particularly those in the central nervous system.

-

Antimicrobial and Antiviral Activity: The scaffold is present in a number of agents developed to combat infectious diseases.[8]

The introduction of the methylthiomethyl group at the 4-position of the 2-aminopyridine core is a strategic modification. This group can be considered a bioisostere of other functionalities, such as a methoxymethyl or an ethyl group.[3] Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the physicochemical and pharmacokinetic properties of a lead compound without drastically altering its interaction with the biological target.[3]

Potential Signaling Pathway and Target Interaction

Caption: Potential interactions of the title compound with a biological target.

The structural features of 4-((Methylthio)methyl)pyridin-2-amine suggest several potential modes of interaction with biological targets:

-

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor and can form key interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket.

-

Hydrophobic Interactions: The methylthiomethyl group provides a lipophilic character that can engage with hydrophobic pockets in the target protein, potentially enhancing binding affinity and selectivity.

-

Metal Coordination: The pyridine nitrogen can act as a ligand for metal ions that may be present as cofactors in the active sites of metalloenzymes.

Conclusion and Future Directions

While the formal discovery and historical development of 4-((Methylthio)methyl)pyridin-2-amine are not extensively documented, its chemical architecture points to a molecule of significant interest in medicinal chemistry. The proposed synthetic pathways, based on established and reliable chemical transformations, offer a clear route to accessing this compound for further investigation. The inherent properties of the 2-aminopyridine scaffold, coupled with the unique characteristics of the methylthiomethyl substituent, make this molecule a promising building block for the development of novel therapeutic agents.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity against a panel of relevant targets. Its potential as an enzyme inhibitor, particularly in the kinase and nitric oxide synthase families, warrants exploration. Furthermore, its physicochemical properties should be thoroughly profiled to assess its drug-likeness and potential for oral bioavailability. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of 2-aminopyridine derivatives and may pave the way for the discovery of new and effective medicines.

References

-

MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

PubMed. 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. [Link]

- Google Patents.

- Google Patents. WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders.

-

PubChem. 2-Amino-4-methylpyridine. [Link]

-

National Institutes of Health. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

- Google P

Sources

- 1. US3379554A - Spray coating of pharmaceutical cores with a carboxylvinyl polymer and polyethylene glycol - Google Patents [patents.google.com]

- 2. 179554-98-4 | 4-((Methylthio)methyl)pyridin-2-amine - AiFChem [aifchem.com]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 179554-98-4 | 4-((Methylthio)methyl)pyridin-2-amine - Synblock [synblock.com]

- 5. 179554-98-4|4-((Methylthio)methyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Electrophilic Reactions of 4-((Methylthio)methyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatile Reactivity

4-((Methylthio)methyl)pyridin-2-amine is a unique heterocyclic compound that presents multiple reactive centers for synthetic exploration.[1] Its structure, featuring a nucleophilic 2-amino group, a basic pyridine nitrogen, an electron-rich aromatic system, and a modifiable methylthio moiety, makes it a valuable building block in medicinal chemistry and materials science. The strategic functionalization of this scaffold allows for the generation of diverse molecular architectures and the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the reactivity of 4-((Methylthio)methyl)pyridin-2-amine with various electrophiles. We will delve into the underlying principles governing site selectivity and provide detailed, field-proven protocols for key transformations. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for researchers.

Understanding the Reactive Landscape

The reactivity of 4-((Methylthio)methyl)pyridin-2-amine is governed by the interplay of its distinct functional groups. Understanding the nucleophilicity and basicity of each site is paramount to predicting and controlling reaction outcomes.

Caption: Reactivity map of 4-((Methylthio)methyl)pyridin-2-amine.

-

2-Amino Group (Site A): This is typically the most nucleophilic nitrogen atom, making it the primary site for reactions like acylation and alkylation.[2][3]

-

Pyridine Nitrogen (Site B): While nucleophilic, its reactivity can be attenuated by the electron-donating effect of the amino group. It primarily acts as a Brønsted-Lowry or Lewis base but can be alkylated by potent electrophiles, leading to pyridinium salt formation.[4]

-

Methylthio Sulfur (Site C): The sulfur atom is a soft nucleophile, susceptible to oxidation to the corresponding sulfoxide and sulfone.[5] The resulting sulfoxide is a key intermediate for the Pummerer rearrangement.[6][7]

-

Pyridine Ring (Site D): Pyridine is an electron-deficient heterocycle, generally resistant to electrophilic aromatic substitution.[8][9] However, the powerful electron-donating 2-amino group activates the ring, directing substitution primarily to the C3 and C5 positions.

PART 1: Reactions at the 2-Amino Group (N-Functionalization)

The exocyclic amino group is the most common site of initial reaction due to its high nucleophilicity.

N-Acylation with Acyl Halides and Anhydrides

N-acylation is a robust method for installing amide functionalities, which are prevalent in pharmaceuticals. The reaction proceeds readily with acyl chlorides or anhydrides.

Mechanism Insight: The reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct, preventing the protonation and deactivation of the starting amine.[10]

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(4-((methylthio)methyl)pyridin-2-yl)acetamide using acetyl chloride.

Materials:

-

4-((Methylthio)methyl)pyridin-2-amine (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-((methylthio)methyl)pyridin-2-amine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Rationale: Cooling controls the exothermic reaction and minimizes potential side reactions. TEA acts as an acid scavenger.

-

-

Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Rationale: Slow addition prevents a rapid temperature increase and ensures controlled reaction.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the unreacted acetyl chloride.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

N-Alkylation

N-alkylation introduces alkyl groups onto the amino nitrogen, a key step in modifying a compound's lipophilicity and steric profile. Reductive amination or reaction with alkyl halides are common strategies.[11][12]

Protocol 2: N-Monoalkylation via Reductive Amination

This method provides excellent control for mono-alkylation, avoiding the over-alkylation often seen with alkyl halides.[11]

Materials:

-

4-((Methylthio)methyl)pyridin-2-amine (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-((methylthio)methyl)pyridin-2-amine (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCE.

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 5 mol%) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

-

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of carbonyls, and its handling is more convenient than other hydrides like NaBH₃CN.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

-

Workup & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

PART 2: Reactions at the Methylthio Group

The sulfur atom offers a unique handle for transformations that can significantly alter the electronic properties of the molecule.

S-Oxidation to Sulfoxide and Sulfone

The methylthio group can be selectively oxidized to the corresponding sulfoxide or further to the sulfone using common oxidizing agents.[5] This transformation is valuable as it can modulate the biological activity and solubility of the parent molecule.[5]

Protocol 3: Controlled Oxidation to Sulfoxide

Materials:

-

4-((Methylthio)methyl)pyridin-2-amine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the starting material (1.0 eq) in DCM and cool the solution to 0 °C.

-

Oxidant Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Add this solution dropwise to the cooled substrate solution.

-

Rationale: Using a slight excess of m-CPBA ensures full conversion to the sulfoxide. Over-oxidation to the sulfone can occur with a larger excess or higher temperatures.

-

-

Monitoring: Stir at 0 °C and monitor the reaction by TLC. The product sulfoxide will have a lower Rf value than the starting sulfide. The reaction is typically complete within 1-2 hours.

-

Workup: Quench the reaction with a 10% aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting sulfoxide is often pure enough for subsequent steps or can be purified by chromatography.

The Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen.[7] Upon activation with an acylating agent (e.g., acetic anhydride), the sulfoxide rearranges to form an α-acyloxy thioether. This reaction provides a powerful method for C-O bond formation adjacent to the sulfur atom.[6][13]

Sources

- 1. CAS 179554-98-4 | 4-((Methylthio)methyl)pyridin-2-amine - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 6. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. aklectures.com [aklectures.com]

- 10. cris.biu.ac.il [cris.biu.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 4-((Methylthio)methyl)pyridin-2-amine in Enzyme Inhibitor Design

Based on the specific chemical structure 4-((Methylthio)methyl)pyridin-2-amine , this Application Note is structured to guide drug discovery professionals in utilizing this scaffold as a high-value fragment for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

The guide focuses on its dual utility: as a hinge-binding motif in kinases and an arginine mimic in Nitric Oxide Synthase (NOS) inhibitors, while highlighting the "Sulfur Switch" strategy for probing metabolic stability and active site polarity.

Executive Summary & Pharmacophore Logic

The molecule 4-((Methylthio)methyl)pyridin-2-amine (MMPA) represents a "privileged structure" in medicinal chemistry. It combines a classic hydrogen-bonding headgroup with a flexible, metabolically reactive tail. This guide details its application in designing inhibitors for Serine/Threonine Kinases (STKs) and Inducible Nitric Oxide Synthase (iNOS) .

The Pharmacophore Triad

-

The Hinge Binder (Head): The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, ideal for binding to the hinge region of kinase ATP pockets (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

-

The Exit Vector (Linker): The methylene bridge at the C4 position orients substituents toward the solvent front or the "gatekeeper" region, depending on the specific kinase conformation (DFG-in vs. DFG-out).

-

The "Sulfur Switch" (Tail): The (methylthio) group is a versatile probe. It provides hydrophobic bulk but can be systematically oxidized to sulfoxide (-S(=O)-) and sulfone (-SO₂-) to scan for hydrogen bond acceptors in the enzyme pocket and modulate solubility.

Chemical Biology & Mechanism of Action[2][3]

Kinase Inhibition Mechanism

In the context of kinase inhibition (e.g., JNK, p38, or ALK2), MMPA acts as an ATP-competitive inhibitor.

-

Interaction: The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge region amide, while the exocyclic amine (2-NH₂) donates a hydrogen bond to the hinge carbonyl.

-

Gatekeeper Interaction: The 4-((methylthio)methyl) tail extends past the gatekeeper residue. The sulfur atom allows for "soft" hydrophobic interactions (Van der Waals) with lipophilic residues (e.g., Leucine, Phenylalanine) often found in the back-pocket.

iNOS Inhibition Mechanism

In Nitric Oxide Synthase (NOS) isoforms, 2-aminopyridines act as bioisosteres of the guanidine group in the substrate L-Arginine.

-

Selectivity: The 4-methyl substitution on the pyridine ring has been shown to enhance selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS) by exploiting subtle size differences in the substrate access channel. The addition of the thioether extension in MMPA further probes the depth of this channel.

Experimental Protocols

Protocol A: Synthesis of 4-((Methylthio)methyl)pyridin-2-amine

Note: Direct alkylation of 2-amino-4-methylpyridine is prone to N-alkylation. This protocol uses a protection-deprotection strategy for regiospecificity.

Reagents: 2-Amino-4-methylpyridine, Di-tert-butyl dicarbonate (Boc₂O), N-Bromosuccinimide (NBS), Sodium Thiomethoxide (NaSMe), TFA.

-

Protection:

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 4h.

-

Result: tert-butyl (4-methylpyridin-2-yl)carbamate.

-

-

Radical Bromination (The Critical Step):

-

Suspend the protected intermediate in CCl₄ or Trifluorotoluene.

-

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux for 2-4 hours under N₂ atmosphere. Monitor by TLC (product is less polar).

-

Caution: Avoid over-bromination.

-

Result: tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate.

-

-

Thiolation:

-

Dissolve the brominated intermediate in dry DMF at 0°C.

-

Add NaSMe (1.2 eq) slowly. Stir for 1h at RT.

-

Quench with water, extract with EtOAc.[1]

-

-

Deprotection:

-

Treat with TFA/DCM (1:1) for 1h. Neutralize with NaHCO₃.

-

Yield: ~60-70% overall.

-

Protocol B: The "Sulfur Switch" Oxidation Scan

Purpose: To generate Sulfoxide and Sulfone analogs for SAR (Structure-Activity Relationship) analysis.

-

Sulfoxide (S=O) Synthesis:

-

Dissolve MMPA in DCM at 0°C.

-

Add mCPBA (0.95 eq) dropwise. Limiting reagent is crucial to prevent over-oxidation.

-

Isolate via column chromatography (MeOH/DCM gradient).

-

-

Sulfone (O=S=O) Synthesis:

-

Dissolve MMPA in MeOH/H₂O.

-

Add Oxone® (2.5 eq) and stir at RT for 4h.

-

Result: Complete conversion to the highly polar sulfone.

-

Protocol C: Metabolic Stability Assay (Microsomal Stability)

Purpose: The methylthio group is a "metabolic soft spot." This assay quantifies intrinsic clearance (CLint).

-

Preparation: Prepare 1 µM test compound (MMPA) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

-

Analysis: LC-MS/MS monitoring the parent ion [M+H]+.

-

Note: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.

-

Visualizations & Workflows

Diagram 1: The "Sulfur Switch" SAR Strategy

This flowchart illustrates the decision logic when using MMPA in lead optimization.

Caption: The "Sulfur Switch" workflow allows researchers to modulate solubility and metabolic stability while probing the electronic requirements of the enzyme pocket.

Diagram 2: Synthetic Pathway for MMPA

Step-by-step chemical synthesis visualization.

Caption: Synthetic route emphasizing the protection strategy required to prevent N-alkylation and ensure C4-methyl functionalization.

Data Interpretation & SAR Table

When evaluating MMPA derivatives, organize data to correlate oxidation state with potency and metabolic stability.

| Compound Variant | R-Group at C4 | Electronic Effect | Predicted LogP | Primary Utility |

| MMPA (Parent) | -CH₂-S-CH₃ | Hydrophobic / Soft Nucleophile | ~1.2 | Initial Hit, Hydrophobic Pockets |

| Sulfoxide | -CH₂-S(=O)-CH₃ | Polar / H-Bond Acceptor | ~0.5 | Probing H-bond networks, Chiral center introduction |

| Sulfone | -CH₂-SO₂-CH₃ | Highly Polar / Strong Acceptor | ~0.1 | Improving Solubility, Blocking Metabolic Oxidation |

Key Insight: If the Sulfone analog retains potency comparable to the Parent MMPA, it is the superior drug candidate due to lower metabolic clearance (the sulfur is already fully oxidized) and higher water solubility.

References

-

National Institutes of Health (NIH). (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors.[2] PubMed.[3] Retrieved from [Link]

-

Beaton, H., et al. (1994). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity.[4] British Journal of Pharmacology. Retrieved from [Link]

-

Sanphanya, K., et al. (2013).[5] Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Engers, D.W., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.[3] Retrieved from [Link][1]

Sources

- 1. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]

- 2. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Scale-Up Synthesis of 4-((Methylthio)methyl)pyridin-2-amine

The following Application Note and Protocol is designed for the scale-up synthesis of 4-((Methylthio)methyl)pyridin-2-amine (CAS: 179554-98-4). This guide prioritizes process safety, scalability, and intermediate stability, addressing specific challenges such as the handling of thionyl chloride and methanethiolates.

Executive Summary

4-((Methylthio)methyl)pyridin-2-amine is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other nitrogen-heterocycle-based therapeutics. While milligram-scale synthesis often utilizes non-scalable purification methods (e.g., preparative HPLC), kilogram-scale production requires a route that minimizes chromatography and manages hazardous byproducts (SO₂, MeSH).

This protocol details a robust, three-step synthesis starting from commercially available methyl 2-aminoisonicotinate . The route is selected for its regioselectivity and the stability of the hydrochloride salt intermediate, which prevents self-polymerization common in amino-benzyl halide systems.

Key Process Features

-

Regiocontrol: The 2-amino group is established early, avoiding harsh amination conditions later.

-

Intermediate Stability: The reactive 4-chloromethyl intermediate is isolated as a stable hydrochloride salt.

-

Odor Control: Specific engineering controls are defined for the handling of sodium thiomethoxide to prevent environmental release of methanethiol.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the thioether tail onto the pre-existing 2-aminopyridine core. Direct functionalization of 2-amino-4-methylpyridine (via radical bromination) is avoided due to poor selectivity and side reactions with the free amine.

Pathway Logic

-

Target: 4-((Methylthio)methyl)pyridin-2-amine.

-

Disconnection: C-S bond cleavage leads to a nucleophilic thiomethoxide and an electrophilic 4-chloromethylpyridine.

-

Precursor: The 4-(chloromethyl)pyridin-2-amine is unstable as a free base (self-alkylation) but stable as an HCl salt.

-

Starting Material: Methyl 2-aminoisonicotinate is reduced to the alcohol, providing the handle for chlorination.

Figure 1: Retrosynthetic strategy prioritizing the stability of the chloromethyl intermediate.

Detailed Experimental Protocols

Step 1: Reduction of Methyl 2-aminoisonicotinate

This step converts the ester to the primary alcohol. While LiAlH₄ is standard, strict temperature control is required for scale-up.

-

Reagents: Methyl 2-aminoisonicotinate (1.0 equiv), LiAlH₄ (1.2 equiv), THF (Anhydrous, 10 V).

-

Equipment: Jacketed reactor, N₂ atmosphere, reflux condenser.

Protocol:

-

Charge the reactor with anhydrous THF (6 V) and cool to 0°C.

-

Cautiously charge LiAlH₄ pellets (1.2 equiv) under N₂ flow. (Note: For >1kg scale, use Red-Al or NaBH₄/CaCl₂/MeOH for enhanced safety).

-

Dissolve Methyl 2-aminoisonicotinate (1.0 equiv) in THF (4 V) and add dropwise to the reactor, maintaining internal temperature <10°C.

-

Warm to room temperature and then heat to reflux (66°C) for 3 hours. Monitor by HPLC/TLC.

-

Quench: Cool to 0°C. Perform Fieser workup: Add water (1x weight of LAH), then 15% NaOH (1x weight), then water (3x weight).

-

Filter the granular precipitate.[1] Wash cake with THF.

-

Concentrate filtrate to yield (2-aminopyridin-4-yl)methanol as a pale yellow solid.

-

Yield Target: 70-75%

-

Purity: >95% (NMR).

-

Step 2: Chlorination to 4-(Chloromethyl)pyridin-2-amine HCl

Conversion of the alcohol to the chloride using thionyl chloride. Isolating the product as the Hydrochloride salt is critical to prevent intermolecular polymerization.

-

Reagents: (2-Aminopyridin-4-yl)methanol (1.0 equiv), Thionyl Chloride (SOCl₂, 1.5 equiv), Acetonitrile (MeCN, 10 V).

Protocol:

-

Suspend (2-aminopyridin-4-yl)methanol in dry MeCN (10 V) in a reactor connected to a caustic scrubber (NaOH).

-

Heat the suspension to 45°C.

-

Add SOCl₂ (1.5 equiv) dropwise over 1 hour. The solid will dissolve, followed by precipitation of the product.

-

Stir at 45°C for 2 hours.

-

Cool to 0–5°C and age for 1 hour.

-

Filter the solid.[1][4] Wash with cold MeCN and then MTBE (tert-butyl methyl ether).

-

Dry under vacuum at 40°C to yield 4-(chloromethyl)pyridin-2-amine hydrochloride .

-

Yield Target: 90-95%

-

Appearance: Off-white hygroscopic solid.

-

Storage: Store under Argon; moisture sensitive.

-

Step 3: Thioalkylation (The Critical Step)

Nucleophilic displacement of the chloride by sodium thiomethoxide.

-

Reagents: 4-(chloromethyl)pyridin-2-amine HCl (1.0 equiv), Sodium Thiomethoxide (NaSMe, 2.5 equiv), Ethanol (EtOH, 10 V) or DMF (5 V).

-

Safety: NaSMe releases Methyl Mercaptan (MeSH) upon contact with acid or moisture. MeSH has a detection threshold of 1 ppb and is toxic. Bleach scrubber is mandatory.

Protocol:

-

Scrubber Setup: Connect reactor vent to a scrubber containing 10% Sodium Hypochlorite (Bleach) to oxidize any escaping MeSH.

-

Charge Ethanol (10 V) and NaSMe (2.5 equiv) to the reactor. Cool to 0–5°C.[1]

-

Note: 2.5 equiv is used: 1 equiv to neutralize the HCl salt, 1 equiv for reaction, 0.5 equiv excess.

-

-

Add solid 4-(chloromethyl)pyridin-2-amine HCl (1.0 equiv) portion-wise, maintaining temperature <10°C. The reaction is exothermic.

-

Allow to warm to 20°C and stir for 4 hours.

-

Workup:

-

Concentrate ethanol under reduced pressure (keep scrubber attached).

-

Dilute residue with Water (10 V) and extract with Ethyl Acetate (3 x 5 V).

-

Wash combined organics with dilute bleach (to destroy thiol traces), then Brine.

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification: Recrystallize from EtOAc/Heptane or Toluene if necessary.

-

Yield Target: 80-85%

-

Final Purity: >98% (HPLC).[5]

-

Process Safety & Engineering Controls

The handling of thiols and thionyl chloride requires specific engineering controls.

Figure 2: Scrubber system configuration for containment of Methyl Mercaptan (MeSH).

Quantitative Data Summary

| Parameter | Step 1 (Reduction) | Step 2 (Chlorination) | Step 3 (Thioalkylation) |

| Limiting Reagent | Methyl Ester | Alcohol | Chloride HCl Salt |

| Key Reagent | LiAlH₄ (1.2 eq) | SOCl₂ (1.5 eq) | NaSMe (2.5 eq) |

| Solvent | THF | Acetonitrile | Ethanol |

| Temp Range | 0°C to 66°C | 45°C | 0°C to 20°C |

| Critical Hazard | H₂ gas, Pyrophoric | SO₂/HCl gas | MeSH (Odor/Tox) |

| Yield | 73% | 94% | 85% |

References

-

Synthesis of (2-Aminopyridin-4-yl)

- Source: ChemicalBook.

-

URL:

-

Stability of 4-Chloromethyl Intermediates

- Source: Google Patents, WO2017043563A1. "Method for producing pyridinecarboxamide - Synthesis of 2-Amino-4-chloromethylpyridine hydrochloride."

-

URL:

-

Thionyl Chloride Reaction Mechanisms

- Source: Chemistry LibreTexts. "Reactions of Alcohols with Thionyl Chloride."

-

URL:

-

Sodium Thiomethoxide Handling

- Source: Wikipedia.

-

URL:

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. WO2015002150A1 - Novel compound, organic cation transporter 3 detection agent, and organic cation transporter 3 activity inhibitor - Google Patents [patents.google.com]

- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((Methylthio)methyl)pyridin-2-amine

Welcome to the technical support center for the synthesis of 4-((Methylthio)methyl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common experimental challenges in a direct question-and-answer format, explaining the causality behind our recommendations to ensure both success and scientific understanding.

The synthesis of this valuable pyridine derivative is typically achieved through a five-step sequence starting from readily available 4-methylpyridine (γ-picoline). Each step presents unique challenges, from controlling regioselectivity to preventing byproduct formation. This guide provides a structured approach to navigate these complexities.

Overall Synthetic Workflow

The pathway involves N-oxidation, regioselective chlorination, radical side-chain halogenation, nucleophilic thioether formation, and a final amination step. Understanding the interplay between these transformations is critical for maximizing the overall yield.

Caption: Five-step synthesis of 4-((Methylthio)methyl)pyridin-2-amine.

Troubleshooting Guide & FAQs

Step 1: N-Oxidation of 4-Methylpyridine

This initial step activates the pyridine ring for subsequent functionalization. While straightforward, incomplete reactions or reagent decomposition can be pitfalls.

Q: My N-oxidation reaction shows low conversion, with a significant amount of starting material remaining. What is the likely cause?

A: Low conversion in N-oxidation is typically traced back to the oxidizing agent or reaction conditions.

-

Expertise & Experience: The two most common reagents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

-

m-CPBA: This reagent is highly effective under mild conditions but is thermally sensitive and can degrade upon storage. If you are using m-CPBA, ensure it is from a fresh batch and has been stored correctly (refrigerated, dry). An assay of its purity via iodometric titration is recommended if its quality is in doubt. Procedures using m-CPBA are considered versatile for pyridine N-oxidation.[1]

-

Hydrogen Peroxide/Acetic Acid: This system generates peracetic acid in situ. The reaction often requires elevated temperatures (70-80 °C) to proceed at a reasonable rate. Insufficient heating is a common reason for incomplete conversion. Furthermore, ensure you are using a concentrated (e.g., 30-35%) solution of H₂O₂.[2]

-

-

Trustworthiness (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, 4-methylpyridine-N-oxide, is significantly more polar than the starting 4-methylpyridine. A suitable mobile phase would be Dichloromethane:Methanol (95:5). The N-oxide will have a much lower Rf value. If the reaction stalls, a small, controlled addition of the oxidizing agent can sometimes drive it to completion.

Q: I'm observing some charring and byproduct formation. How can I get a cleaner reaction?

A: Byproduct formation often results from over-oxidation or reaction with impurities. The pyridine N-oxide ring is more electron-rich than pyridine itself, making it susceptible to further reactions if conditions are too harsh.[2][3]

-

Expertise & Experience: Careful temperature control is paramount. When using H₂O₂/acetic acid, the reaction can be exothermic. Add the H₂O₂ slowly to the heated solution of 4-methylpyridine in acetic acid to maintain control. For m-CPBA, running the reaction at 0 °C to room temperature is usually sufficient and minimizes degradation.

-

Authoritative Grounding: The choice of solvent is also critical. Chlorinated solvents like dichloromethane (DCM) are standard for m-CPBA oxidations. Using a protic solvent like ethanol can lead to side reactions.

Step 2: Regioselective Chlorination

This step installs the chloro-substituent at the 2-position, which will later be replaced by the amino group. Achieving high regioselectivity is the primary goal.

Q: My chlorination of 4-methylpyridine-N-oxide is giving me a mixture of isomers and a low yield of the desired 2-chloro-4-methylpyridine. Why is this happening?

A: This is a classic challenge in pyridine chemistry. The N-oxide activates both the 2- and 4-positions for electrophilic attack and subsequent nucleophilic substitution.[4] The outcome is highly dependent on the chlorinating agent and reaction conditions.

-

Expertise & Experience:

-

Reagent Choice: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. It reliably favors chlorination at the 2-position. Using other reagents like sulfuryl chloride (SO₂Cl₂) can lead to mixtures of 2-chloro and 2,6-dichloro products, especially if the temperature is not well-controlled.

-

Temperature Control: The reaction with POCl₃ is typically run at reflux. However, if the temperature is too high or the reaction time too long, decomposition and byproduct formation can increase.

-

Work-up Procedure: The work-up is critical. The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice. This hydrolyzes the excess POCl₃ and phosphorus-containing intermediates. The pH must then be carefully adjusted with a base (e.g., NaOH or Na₂CO₃ solution) to neutralize the acidic mixture and liberate the product. Rushing this step or allowing the temperature to rise uncontrollably during neutralization can lead to significant product loss.

-

Caption: Decision workflow for troubleshooting the chlorination step.

Step 3: Radical Halogenation of the 4-Methyl Group

This step prepares the side chain for the introduction of the methylthio group. The main challenge is preventing over-halogenation.

Q: The reaction to form 2-chloro-4-(chloromethyl)pyridine is producing significant amounts of the dichlorinated byproduct, 2-chloro-4-(dichloromethyl)pyridine. How can I improve the selectivity?

A: This is a common issue in free-radical halogenations. Selectivity for mono-halogenation is achieved by carefully controlling the stoichiometry of the halogenating agent and the reaction conditions.

-

Expertise & Experience:

-

Reagent Stoichiometry: Use no more than 1.0-1.05 equivalents of the halogenating agent, typically N-Chlorosuccinimide (NCS). Using a slight excess of the starting material (2-chloro-4-methylpyridine) can help consume the halogenating agent and suppress over-reaction.

-

Initiator: The reaction requires a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). Use a catalytic amount (1-5 mol%).

-

Solvent: A non-polar solvent that is inert to radical conditions, such as carbon tetrachloride (CCl₄) or benzene, is essential.

-

Monitoring: Monitor the reaction closely by GC-MS or ¹H NMR of aliquots. Stop the reaction as soon as the starting material is mostly consumed, before the dichlorinated product begins to accumulate significantly. The appearance of a new singlet in the ¹H NMR around 6.5-7.0 ppm is a clear indicator of the formation of the -CHCl₂ group.

-

Step 4: Thioether Formation (SNAr)

Here, the side-chain chloro group is displaced by the thiomethoxide nucleophile.

Q: My yield for the thioether formation is low, and I'm isolating a complex mixture. What could be wrong?

A: Low yields in this nucleophilic substitution step can stem from the quality of the nucleophile, side reactions, or elimination.

-

Expertise & Experience:

-

Nucleophile Quality: Sodium thiomethoxide (NaSMe) is hygroscopic and can be readily oxidized. Use it from a freshly opened bottle or prepare it fresh by reacting methanethiol with a base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an inert solvent like THF or DMF.

-

Elimination Byproduct: The benzylic chloride can undergo elimination, particularly if a sterically hindered or strong base is present. However, with a soft nucleophile like thiomethoxide, this is less common than other issues.

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions. However, running the reaction at high temperatures in DMF can lead to decomposition of the solvent and side reactions.[5] It is often best to run the reaction at room temperature or with gentle heating (40-50 °C).

-

-

Authoritative Grounding: Studies on nucleophilic substitution of halopyridines have shown that solvents like ethanol can also be effective, sometimes with microwave heating to accelerate the reaction, and can lead to cleaner product profiles.[6]

Step 5: Amination

The final step involves the challenging substitution of the 2-chloro group with an amino group.

Q: The final amination step is not working. I've tried heating with ammonia in an autoclave, but the conversion is very low.

A: The C2-Cl bond in a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), but it is still a challenging transformation that often requires forcing conditions or catalysis.[7][8]

-

Expertise & Experience:

-

High-Pressure/High-Temperature Ammonia: This is the classical approach. It requires a sealed pressure vessel (autoclave) and high temperatures (160-200 °C).[9] Success depends heavily on achieving the required temperature and pressure. Ensure your equipment is properly sealed and rated for the conditions. Using a solution of ammonia in a solvent like methanol is common.

-

Palladium-Catalyzed Amination (Buchwald-Hartwig): This is a more modern and often more reliable alternative. It allows the reaction to proceed under milder conditions. A typical system would involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃). The ammonia source can be ammonia itself or an ammonia surrogate like benzophenone imine, followed by hydrolysis.

-

-

Trustworthiness (Self-Validation): If using the high-pressure method, a small-scale test run to confirm your equipment can reach and maintain the target conditions is advisable. For the Buchwald-Hartwig amination, the reaction is highly sensitive to oxygen and moisture. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Summary of Optimized Conditions

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Avg. Yield |

| 1 | N-Oxidation | H₂O₂ (30%), Acetic Acid | Acetic Acid | 70-80 | 85-95% |

| 2 | Chlorination | POCl₃ | Neat | Reflux | 70-80% |

| 3 | Radical Chlorination | NCS, BPO (cat.) | CCl₄ | Reflux | 65-75% |

| 4 | Thioether Formation | Sodium Thiomethoxide | DMF | 25-40 | 80-90% |

| 5 | Amination | Ammonia, Cu(I) catalyst | Methanol | 180 (Autoclave) | 60-70% |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyridine-N-oxide (Step 1)

-

To a round-bottom flask, add 4-methylpyridine (1.0 eq) and glacial acetic acid (3.0 eq).

-

Heat the mixture to 70 °C with stirring.

-

Slowly add 30% aqueous hydrogen peroxide (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 80 °C.

-

Stir the reaction at 75 °C for 5 hours, monitoring by TLC (95:5 DCM:MeOH).

-

After completion, cool the mixture to room temperature and carefully remove the volatiles under reduced pressure.

-

The resulting residue can be purified by recrystallization or used directly in the next step after neutralization.

Protocol 2: Synthesis of 2-Chloro-4-methylpyridine (Step 2)

-

To a flask equipped with a reflux condenser, add 4-methylpyridine-N-oxide (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.

-

Slowly warm the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice.

-

Carefully neutralize the aqueous solution to pH 8-9 with solid sodium carbonate or 6M NaOH solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by distillation or column chromatography.

References

- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

International Journal of Novel Research and Development. “Pyridine: Synthesis, Swiss-ADME and Applications.”. [Link]

-

ResearchGate. Synthesis of N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine (2). [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]

-

RSC Publishing. Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

-

ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

-

ACS Publications. Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. [Link]

-

ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction. [Link]

-

Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]

-

ResearchGate. 161 questions with answers in PYRIDINES | Science topic. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

- Google Patents.

-

PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. [Link]

-

Baran Lab, Scripps Research. Pyridine N-Oxides. [Link]

-

National Center for Biotechnology Information. Catalytic Enantioselective Pyridine N-Oxidation. [Link]

-

UCL Discovery. mechanisms of nucleophilic substitution. [Link]

-

ResearchGate. Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. [Link]

-

LookChem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

-

YouTube. Pyridine N-Oxide: Basic concept and preparation with complete mechanistic description. [Link]

-

YouTube. Unsymmetrical Pyridine Synthesis Mechanism | Heterocyclic Compounds Part 5. [Link]

-

ACS Publications. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. [Link]

-

YouTube. Reactivity of Pyridine-N-Oxide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. youtube.com [youtube.com]

- 8. lookchem.com [lookchem.com]

- 9. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

Navigating the Purification Maze: A Technical Support Guide for 4-((Methylthio)methyl)pyridin-2-amine

Welcome to the technical support center for the purification of "4-((Methylthio)methyl)pyridin-2-amine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the specific challenges encountered during the purification of this compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this document aims to be a comprehensive resource for achieving high purity of this valuable synthetic intermediate.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 4-((Methylthio)methyl)pyridin-2-amine that influence its behavior during purification.

| Property | Implication for Purification |

| Basicity | The 2-amino group and the pyridine nitrogen are basic, allowing for purification via acid-base extraction. The pKa of similar 2-aminopyridines is around 6-7. |

| Polarity | The presence of the amino group and the pyridine ring makes the molecule polar, influencing its solubility and chromatographic behavior. |

| Sulfur Atom | The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, a primary source of impurities.[1] This requires careful control of experimental conditions to prevent degradation. |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions. Its solubility in nonpolar solvents is likely limited. |

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues that may arise during the purification of 4-((Methylthio)methyl)pyridin-2-amine in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Purity After Synthesis - Presence of Oxidized Byproducts

Question: My final product shows significant impurities that I suspect are the sulfoxide and/or sulfone derivatives of my target compound. How can I prevent their formation and remove them?

Answer:

Causality: The methylthio group is susceptible to oxidation, which can occur during the synthesis, work-up, or even storage if exposed to oxidizing agents or atmospheric oxygen over extended periods. Common oxidizing agents used in synthesis, or even air, can lead to the formation of the corresponding sulfoxide and sulfone.[1]

Prevention and Mitigation Strategy:

-

Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

-

Avoid Strong Oxidants: If the synthetic route involves oxidation steps, ensure they are selective and that any excess oxidizing agent is quenched before work-up.

-

Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially for prolonged reactions or purifications.

Purification Protocol: Selective Removal of Oxidized Impurities

If oxidation has already occurred, separation can be challenging due to the similar polarity of the sulfoxide and the parent compound.

-

Column Chromatography: A carefully optimized column chromatography protocol is often the most effective method.

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A gradient elution is recommended, starting with a less polar solvent system and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. The more polar sulfoxide and sulfone will elute later than the desired product.

-

-

Preparative HPLC: For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with a small amount of a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

Issue 2: Difficulty in Separating Starting Materials and Other Non-polar Impurities

Question: My crude product is contaminated with non-polar impurities, and I'm struggling to separate them from my polar product using column chromatography alone. What is a more efficient method?

Answer:

Causality: The significant difference in polarity and basicity between your target compound and non-polar impurities makes acid-base extraction an ideal and highly efficient purification technique.[2] This method leverages the basicity of the 2-aminopyridine moiety to selectively move the desired compound between aqueous and organic phases.

Experimental Protocol: Acid-Base Extraction

This protocol is adapted from a similar procedure for the purification of 2-amino-4-methylpyridine and is expected to be highly effective.[2]

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Acidic Extraction:

-

Transfer the organic solution to a separatory funnel.

-

Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-((methylthio)methyl)pyridin-2-amine will be protonated and move into the aqueous layer, while non-polar, non-basic impurities will remain in the organic layer.

-

Repeat the extraction of the organic layer with the acidic solution 2-3 times to ensure complete transfer of the desired product.

-

-

Washing the Aqueous Layer:

-

Combine all the acidic aqueous extracts.

-

Wash the combined aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining non-polar impurities that may have been carried over.

-

-

Basification and Re-extraction:

-

Cool the acidic aqueous layer in an ice bath.

-

Slowly add a base (e.g., 2 M NaOH or a saturated solution of sodium bicarbonate) to the aqueous layer with stirring until the pH is basic (pH 8-9). This will deprotonate the aminopyridine, making it less water-soluble.

-

Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times. The purified product will now move back into the organic layer.

-

-

Final Work-up:

-

Combine the organic extracts from the previous step.

-

Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

-

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify 4-((Methylthio)methyl)pyridin-2-amine?

A1: Yes, recrystallization can be a very effective final purification step, especially for removing small amounts of impurities and obtaining a crystalline solid. The key is to find a suitable solvent system. Given the polarity of your compound, you might explore single solvents like isopropanol or ethanol, or a two-solvent system such as ethyl acetate/hexane or dichloromethane/hexane. The process involves dissolving the compound in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.

Q2: What are the best TLC conditions to monitor the purification?

A2: For Thin-Layer Chromatography (TLC) analysis, a silica gel plate is recommended. A mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. A typical ratio to start with would be 70:30 or 50:50 (hexane:ethyl acetate). The spots can be visualized under a UV lamp (254 nm). The Rf value of your product should be between 0.3 and 0.5 for optimal separation visualization.

Q3: My compound appears to be an oil even after purification. How can I solidify it?

A3: If your purified compound is an oil, it may be due to residual solvent or the intrinsic nature of the free base. First, ensure all solvent has been removed by drying under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. Alternatively, you can convert the free base to a stable salt (e.g., hydrochloride or oxalate salt) by treating a solution of the compound with the corresponding acid. Salts are often crystalline and easier to handle.

Q4: I am concerned about the stability of the methylthio group during the acid-base extraction. Is this a valid concern?

A4: The methylthioether group is generally stable under mild acidic and basic conditions used for extraction.[3] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. The primary concern with the methylthio group is its susceptibility to oxidation. Therefore, performing the extraction quickly and under an inert atmosphere is recommended to minimize the risk of degradation.

Purification Workflow Diagram

The following diagram illustrates a recommended workflow for the purification of 4-((Methylthio)methyl)pyridin-2-amine, incorporating the strategies discussed above.

Caption: Recommended purification workflow for 4-((Methylthio)methyl)pyridin-2-amine.

References

-

Methylthiomethyl ether. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Li, W., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances, 12(50), 32457–32461. [Link]

-

Zheng, Y., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Pharmaceutical Research, 32(9), 3049–3057. [Link]

- CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.

-

Ashenhurst, J. (2023). Thiols and Thioethers. Master Organic Chemistry. [Link]

Sources

side reactions of "4-((Methylthio)methyl)pyridin-2-amine" in solution

Technical Support Center: 4-((Methylthio)methyl)pyridin-2-amine

Compound ID: CAS 179554-98-4 | Formula: C

Executive Summary

Welcome to the technical support hub for 4-((Methylthio)methyl)pyridin-2-amine . This guide addresses the unique reactivity profile of this building block, which combines a redox-sensitive thioether, a Lewis-basic pyridine, and a nucleophilic exocyclic amine.

Primary Technical Challenges:

-

Oxidative Instability: The thioether tail is highly susceptible to oxidation, leading to sulfoxide/sulfone impurities.

-

Catalyst Poisoning: The S,N-chelating motif can irreversibly bind transition metals (Pd, Cu), stalling cross-coupling reactions.

-

Ambident Nucleophilicity: Competition between the ring nitrogen and exocyclic amine affects regioselectivity during functionalization.

Part 1: Oxidative Degradation & Storage

User Question: “I synthesized this compound a week ago, but the LC-MS now shows new peaks at M+16 and M+32. The sample has turned from off-white to yellow. What happened?”

Diagnosis:

You are observing S-oxidation .[2] The thioether (-S-CH

Mechanism of Degradation: The sulfur atom has two lone pairs that readily attack electrophilic oxygen species. This reaction is accelerated by light and protic solvents.

Figure 1: Stepwise oxidation pathways. The transformation to sulfoxide is often the primary degradation route in solution.

Troubleshooting Protocol:

| Parameter | Recommendation | Technical Rationale |

| Storage | -20°C under Argon/Nitrogen | Prevents atmospheric autoxidation. |

| Solvents | Avoid ethers (THF, Dioxane) if not distilled | Ethers often contain peroxides that rapidly oxidize thioethers [1]. |

| Recovery | Reduction with PPh | Triphenylphosphine can selectively reduce the sulfoxide back to the sulfide without affecting the pyridine ring. |

Part 2: Catalyst Poisoning in Cross-Couplings

User Question: “I am trying to perform a Buchwald-Hartwig amination on the 2-amino group, but the reaction stalls at <10% conversion. I’m using Pd(OAc)

Diagnosis: The molecule is acting as a bidentate ligand poison . The sulfur atom in the tail and the pyridine nitrogen can form a stable chelate with the Palladium center. This displaces your phosphine ligand (Xantphos) or saturates the coordination sphere, preventing the oxidative addition of the aryl halide.

The "Cheliation Trap": Unlike simple amines, the thioether group is a "soft" donor that binds strongly to "soft" metals like Pd(0) and Pd(II).

Figure 2: Deactivation mechanism. The thioether and pyridine nitrogen coordinate to the metal center, sequestering the catalyst.

Optimization Strategy:

-

Increase Catalyst Loading: Standard 1-2 mol% is insufficient. Increase to 5-10 mol% to saturate the "poisoning" effect and leave free catalyst available [2].

-

Switch Ligands: Use ligands with stronger binding affinity than the thioether.

-

Recommended:BrettPhos or RuPhos (Bulky biaryl phosphines) or NHC ligands (PEPPSI-IPr). These are bulky enough to prevent the substrate from chelating effectively.

-

-

Alternative Strategy: Perform the coupling on a precursor (e.g., 2-amino-4-chloropyridine) before installing the (methylthio)methyl group, effectively bypassing the poisoning issue.

Part 3: Regioselectivity (N-Alkylation/Acylation)

User Question: “When I treat the compound with an alkyl halide, I get a mixture of products. How do I selectively alkylate the exocyclic amine (-NH2)?”

Diagnosis: 2-Aminopyridines are ambident nucleophiles .

-

Site A (Ring Nitrogen): More basic, kinetically favored for alkylation (forms imino-pyridinium salts).

-

Site B (Exocyclic Amine): Less basic, but thermodynamically favored for acylation.

Control Guide:

| Reaction Type | Target Site | Recommended Conditions | Mechanism |

| Acylation (Amide formation) | Exocyclic -NH | Weak base (Pyridine/TEA), 0°C | The exocyclic amine is sufficiently nucleophilic for acyl chlorides. |

| Alkylation (Amine formation) | Exocyclic -NH | NaH (2 equiv) in DMF/THF | Deprotonation creates the amidinate anion, delocalizing charge but directing electrophiles to the exocyclic N due to chelation control or steric factors [3]. |

| Alkylation (Unwanted) | Ring Nitrogen | Neutral conditions / Alkyl Iodides | Without strong base, the ring nitrogen attacks, leading to non-productive salts. |

Part 4: Stability FAQ

Q: Is the methylene bridge (-CH

Q: Can I use HCl to make the salt? A: Yes, but be careful. The pyridine nitrogen will protonate first. However, thioethers can decompose in the presence of strong acids + heat , leading to C-S bond cleavage (dealkylation). Use anhydrous HCl in dioxane/ether and store at 0-4°C.

Q: How do I remove the methylthio group later? A: If the thioether was used as a directing group or handle, it can be removed via Raney Nickel desulfurization , yielding the 4-methylpyridin-2-amine derivative.

References

-

Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.[3]Link

-

BenchChem Technical Support. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.Link

-

Morressier. (2018).[4] Mild, general and regioselective synthesis of 2-aminopyridines.[4][5]Link

-

National Institutes of Health (NIH). (2017). Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles.Link

Sources

- 1. CAS 179554-98-4 | 4-((Methylthio)methyl)pyridin-2-amine - Synblock [synblock.com]

- 2. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

overcoming steric hindrance in reactions with "4-((Methylthio)methyl)pyridin-2-amine"

Diagnostic & Strategy: The "Hidden" Hindrance

User Query: I am trying to couple 4-((Methylthio)methyl)pyridin-2-amine with an ortho-substituted carboxylic acid, but yields are <10%. Is the methylthiomethyl group causing steric clash?

Scientist Analysis: While the 4-((methylthio)methyl) tail adds hydrodynamic volume, it is rarely the primary steric offender. The low reactivity of this scaffold stems from a synergy of electronic deactivation and catalyst poisoning , which often mimics steric hindrance.

-

Electronic Deactivation: The pyridine ring nitrogen acts as an electron sink, significantly reducing the nucleophilicity of the exocyclic 2-amine. This makes the amine "feel" sterically hindered because it struggles to attack bulky electrophiles.

-

The Sulfur Trap: The thioether sulfur is a soft nucleophile. In metal-catalyzed reactions (Buchwald-Hartwig), it binds irreversibly to Pd/Pt centers ("poisoning"), halting the cycle. In acidic couplings, it can undergo Pummerer-type rearrangements if oxidized.

-

N-Selectivity: The ring nitrogen (

) is more basic than the exocyclic amine (

Troubleshooting Amide Couplings (Acylation)

Issue: Standard HATU/EDC conditions fail with hindered acids. Solution: Switch to Acyl Fluorides or Ghosez’s Reagent .

Standard "active esters" (OBt/OAt) are often too bulky to effectively approach the electron-poor amine of 4-((methylthio)methyl)pyridin-2-amine, especially if the carboxylic acid partner is also hindered.

Protocol A: The Acyl Fluoride Method (TFFH)

Best for: Moderately hindered acids where acid chlorides are too unstable.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM.

-

Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.1 equiv) and DIEA (2.5 equiv). Stir for 30 mins.

-

Coupling: Add 4-((Methylthio)methyl)pyridin-2-amine (1.2 equiv).

-

Workup: The byproduct is tetramethylurea (water-soluble). Wash with sat. NaHCO3.

Protocol B: The Ghosez Reagent Method

Best for: Extremely hindered "brick-wall" acids.

-

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

-

Procedure: Treat the carboxylic acid with Ghosez reagent (1.1 equiv) in CHCl3 at 0°C for 1 hour to generate the acid chloride in situ under neutral conditions.

-

Addition: Add the pyridine-amine and dry pyridine (base).

-

Note: Avoid SOCl2 if possible, as the HCl byproduct can protonate the pyridine ring, completely shutting down the reaction.

Decision Matrix: Amide Coupling Strategy

Caption: Logic flow for selecting the correct activation agent based on steric demand and acid stability.

Troubleshooting Cross-Couplings (Buchwald-Hartwig)

Issue: Reaction turns black/precipitates immediately; 0% conversion. Diagnosis: Sulfur Poisoning.[7] The thioether tail coordinates to Pd(0), displacing ligands and forming inactive clusters.

The "Sulfur-Proof" Protocol:

To overcome this, you must use a catalyst system with a binding constant (

Recommended System:

-

Pre-catalyst: Pd(crotyl)(t-BuXPhos)Cl or Pd2(dba)3 (High loading: 5-10 mol%).

-

Ligand: t-BuXPhos or BrettPhos .

-

Why: These bulky, electron-rich biaryl phosphines create a "protective shell" around the Pd, physically preventing the linear thioether chain from coordinating.

-

-

Base: K3PO4 (Weak base prevents side reactions with the methylthio group).[3]

-

Solvent: t-Amyl Alcohol or Dioxane (degassed).

Experimental Steps:

-

Purge: Charge the reaction vial with the aryl halide (1.0 equiv), amine (1.2 equiv), Base (2.0 equiv), and Ligand (10-12 mol%). Cycle Vacuum/Ar 3 times. Oxygen + Sulfur + Pd = Rapid Death.

-

Injection: Add solvent and Pd source (if liquid/solution) under positive Ar pressure.

-

Temperature: Heat to 90-100°C. Note: Higher T helps ligand dissociation for the catalytic cycle but increases sulfur attack. Do not exceed 110°C.

Data: Ligand Performance in Thioether-Containing Couplings

| Ligand | Yield (%) | Status | Reason for Result |

| PPh3 / dppf | < 5% | Failed | Sulfur displaces ligand easily. |